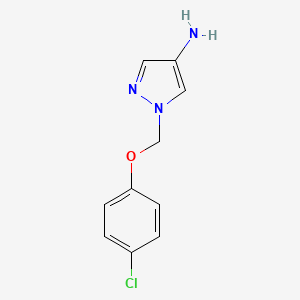

1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-[(4-chlorophenoxy)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-8-1-3-10(4-2-8)15-7-14-6-9(12)5-13-14/h1-6H,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXXRETURATBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCN2C=C(C=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine typically involves the reaction of 4-chlorophenol with a suitable pyrazole derivative. One common method includes the use of 4-chlorophenol and 4-aminomethylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed:

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of pyrazole derivatives with reduced functional groups.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that pyrazole derivatives, including 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine, have potential as antiviral agents. A study focusing on pyrazole-based compounds revealed that certain derivatives exhibit inhibitory effects against HIV-1 replication, suggesting that modifications to the pyrazole structure can enhance antiviral efficacy .

Anticancer Properties

Pyrazole compounds are also being investigated for their anticancer properties. Studies have shown that specific pyrazole derivatives can inhibit the activity of epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers. For instance, some pyrazole derivatives demonstrated significant antiproliferative activity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of pyrazole derivatives have been documented extensively. Compounds with similar structures have shown effectiveness in reducing inflammation and pain through mechanisms involving cyclooxygenase inhibition .

Agricultural Applications

Pesticide Development

this compound serves as an important intermediate in the synthesis of agrochemicals, particularly pesticides. Its derivatives are utilized in the formulation of products like pyraclostrobin, which is effective against various plant pathogens . The compound's ability to act as a fungicide highlights its relevance in agricultural chemistry.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy in both medicinal and agricultural applications. SAR studies have identified key modifications that enhance biological activity while minimizing toxicity. For instance, variations in substituents on the phenyl ring can significantly influence the compound's pharmacokinetic properties and therapeutic effectiveness .

- Antiviral Screening : A study screened a library of pyrazole compounds for their ability to inhibit HIV replication. Two compounds showed significant activity without toxicity, leading to further development based on their structural similarity to this compound .

- Cancer Research : Research into the anticancer potential of pyrazole derivatives found that modifications to the core structure improved EGFR inhibition and antiproliferative effects against cancer cell lines .

- Agricultural Efficacy : The use of this compound as an intermediate in pesticide synthesis has been shown to enhance crop protection against fungal pathogens, demonstrating its practical application in agriculture .

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired biological effects. The compound’s ability to induce apoptosis in cancer cells and inhibit microbial growth is attributed to its interaction with cellular proteins and enzymes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of molecular parameters is summarized in Table 1.

Table 1: Molecular Properties of 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine and Analogs

Substituent Effects on Physicochemical Properties

- Benzyl derivatives (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability in biological systems .

Halogenation :

Biological Activity

1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound is a pyrazole derivative that has been studied for its potential anti-inflammatory and anti-cancer properties. The compound's structure includes a pyrazole ring substituted with a chlorophenoxy group, which is believed to enhance its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in inflammatory responses.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| This compound | 61% (10 µM) | 76% (10 µM) | |

| Dexamethasone (Standard) | 76% (1 µM) | 86% (1 µM) |

In vivo studies have demonstrated that this compound can significantly reduce edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent.

2. Anticancer Properties

The compound has shown promising anticancer activity against various cancer cell lines. Notably, it has been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, revealing IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.46 ± 0.04 | Aurora-A kinase inhibition |

| HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| NCI-H460 | 0.03 | CDK inhibition |

These results suggest that the compound may act through specific kinase pathways, making it a candidate for further development as a targeted cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced synthesis of inflammatory mediators.

- Kinase Inhibition : It has been identified as an inhibitor of Aurora-A kinase, which is critical for cell cycle regulation and is often overexpressed in tumors .

Study on Anti-inflammatory Effects

A study conducted by Tewari et al. evaluated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results indicated significant reductions in inflammatory markers in treated animal models compared to controls, supporting its therapeutic potential in treating inflammatory diseases .

Anticancer Activity Assessment

Li et al. reported on the anticancer efficacy of pyrazole derivatives, highlighting that compounds similar to this compound displayed potent inhibitory effects on cancer cell proliferation through targeted kinase inhibition . This study emphasizes the importance of structural modifications in enhancing biological activity.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted reactions (e.g., 80–100°C, 30–60 min) improve yield and reduce side products compared to conventional heating . Optimizing solvent polarity (e.g., ethanol or DMSO) and catalysts (e.g., cesium carbonate or copper bromide) enhances reaction efficiency. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) . Key intermediates, such as 4-chlorophenol derivatives, should be rigorously characterized via H/C NMR and HRMS before further functionalization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve molecular geometry using SHELX programs for refinement (e.g., SHELXL for small-molecule structures). Parameters like unit cell dimensions (e.g., Å, Å for similar pyrazole derivatives) validate packing interactions .

- Spectroscopy : H NMR (e.g., δ 8.87 ppm for pyrazole protons) and C NMR confirm substituent positions. IR identifies functional groups (e.g., NH stretches at ~3298 cm) .

- HRMS : Exact mass analysis (e.g., m/z 215 [M+H]) ensures molecular formula accuracy .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor purity (>95%). Mobile phases like acetonitrile/water (70:30) are effective .

- Stability studies : Store the compound at –20°C under inert gas (N or Ar) to prevent oxidation. Accelerated degradation tests (40°C, 75% RH) over 4–6 weeks identify hydrolytic or photolytic decomposition pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the biological activity of this compound?

- Methodological Answer :

- SAR Studies : Replace the 4-chlorophenoxy group with electron-withdrawing (e.g., –NO) or donating (–OCH) groups to modulate receptor binding. For example, fluorinated analogs (e.g., 4-fluorophenoxy derivatives) enhance lipophilicity and CNS penetration .

- Bioassays : Test modified analogs in enzyme inhibition assays (e.g., IC for kinase targets) or cell-based models (e.g., antifungal activity against Candida albicans). Dose-response curves (0.1–100 µM) quantify potency .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized protocols : Use identical assay conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., HEK293 for GPCR studies) to minimize variability .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM reference inhibitors). Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA) to confirm significance .

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation for GPCR activity) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses in target proteins (e.g., cannabinoid receptors). Focus on key residues (e.g., Ser383 in CB1) for hydrogen bonding .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.